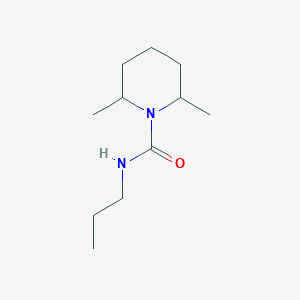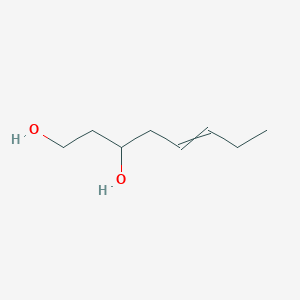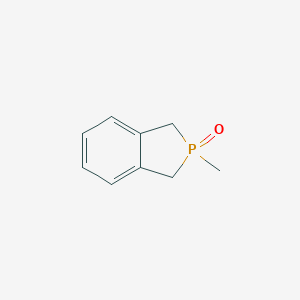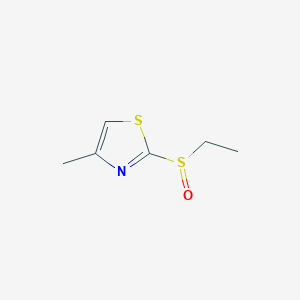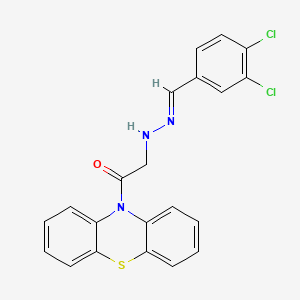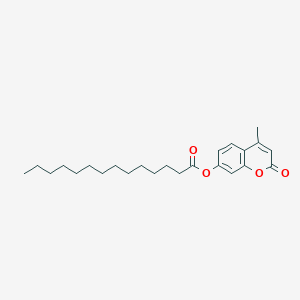
8,8'-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two quinoline moieties connected by a disulfide bridge, and it includes fluorine and methyl groups that enhance its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) typically involves multiple steps:
Formation of Quinoline Derivatives: The initial step involves the synthesis of 5-fluoro-4,6,7-trimethylquinoline through a Skraup synthesis, which includes the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Disulfide Bridge Formation: The quinoline derivatives are then linked via a disulfide bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The fluorine and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) involves its interaction with specific molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The quinoline moieties can intercalate with DNA or interact with enzymes, affecting their activity. The fluorine and methyl groups enhance the compound’s binding affinity and stability .
相似化合物的比较
Similar Compounds
8,8’-Disulfanediylbis(4-methoxyquinoline): Similar structure but with methoxy groups instead of fluorine and methyl groups.
5-Fluoroquinolin-8-ylboronic acid: Contains a quinoline moiety with a boronic acid group.
Uniqueness
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is unique due to its specific combination of fluorine, methyl groups, and a disulfide bridge. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
属性
CAS 编号 |
65118-60-7 |
|---|---|
分子式 |
C24H22F2N2S2 |
分子量 |
440.6 g/mol |
IUPAC 名称 |
5-fluoro-8-[(5-fluoro-4,6,7-trimethylquinolin-8-yl)disulfanyl]-4,6,7-trimethylquinoline |
InChI |
InChI=1S/C24H22F2N2S2/c1-11-7-9-27-21-17(11)19(25)13(3)15(5)23(21)29-30-24-16(6)14(4)20(26)18-12(2)8-10-28-22(18)24/h7-10H,1-6H3 |
InChI 键 |
CRUBWPHAKFEVBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C(=C(C2=NC=C1)SSC3=C(C(=C(C4=C(C=CN=C43)C)F)C)C)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


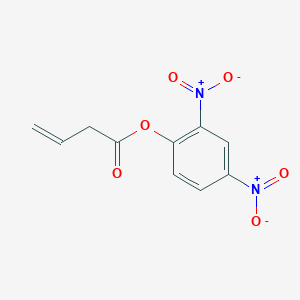



![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
